N,N-Didesmethyl Ulipristal (CAS 244206-52-8) is the terminal primary amine metabolite of the selective progesterone receptor modulator (SPRM) ulipristal acetate, generated in vivo via sequential CYP3A4-mediated demethylation [1]. In pharmaceutical procurement and analytical chemistry, this compound serves as a critical reference standard for LC-MS/MS calibration, impurity profiling, and Drug Metabolism and Pharmacokinetics (DMPK) studies[1]. Unlike the parent drug, the fully demethylated structure exhibits a drastically altered receptor binding profile, making the exact analytical standard indispensable for quantifying metabolic clearance, assessing residual pharmacological activity, and ensuring compliance with International Council for Harmonisation (ICH) guidelines for active pharmaceutical ingredient (API) quality control [1].
Substituting N,N-Didesmethyl Ulipristal with the parent drug (ulipristal acetate) or the intermediate monodesmethyl metabolite compromises both analytical accuracy and pharmacological modeling [1]. Structurally, the absence of the two N-methyl groups on the phenyl ring significantly alters the molecule's steric profile and electron density, leading to distinct chromatographic retention times and mass-to-charge (m/z) ratios required for precise LC-MS/MS quantification [1]. Biologically, the didesmethyl metabolite exhibits a fundamentally different activity profile; relying on the parent compound's data would result in a severe overestimation of the circulating metabolite pool's endocrine activity, as the didesmethyl form demonstrates orders-of-magnitude reductions in both progesterone and glucocorticoid receptor transcription potency [1]. Consequently, procurement of the exact didesmethyl standard is mandatory for validated DMPK assays and regulatory impurity tracking.
In cell-based functional assays measuring PR-dependent transcription, N,N-Didesmethyl Ulipristal demonstrates a 100-fold lower potency compared to the parent molecule, ulipristal acetate[1]. This massive attenuation in functional activity highlights the critical role of the N-dimethylamino group in maintaining receptor activation efficacy.
| Evidence Dimension | PR-dependent transcription potency |
| Target Compound Data | 100-fold lower potency |
| Comparator Or Baseline | Ulipristal acetate (Parent API) |
| Quantified Difference | 100x reduction in functional transcription activity |
| Conditions | In vitro cell-based PR-dependent transcription assay |
Essential for DMPK researchers and analytical buyers who need the exact standard to accurately calibrate models of residual pharmacological activity without overestimating efficacy.
Off-target safety pharmacology screening reveals that sequential demethylation progressively reduces anti-glucocorticoid activity. N,N-Didesmethyl Ulipristal is 34 times less potent than ulipristal acetate at inhibiting glucocorticoid receptor-mediated transcription in vitro, whereas the intermediate monodesmethyl metabolite is only 18 times less potent [1].
| Evidence Dimension | Inhibition of GR-mediated transcription |
| Target Compound Data | 34 times less potent |
| Comparator Or Baseline | Ulipristal acetate (Parent API) |
| Quantified Difference | 34-fold reduction in GR inhibition potency |
| Conditions | In vitro glucocorticoid receptor-mediated transcription assay |
Provides a precise quantitative benchmark for safety pharmacology teams and QC labs evaluating the off-target endocrine effects of the drug's metabolic cascade.
While the monodesmethyl metabolite retains comparable receptor affinity to the parent drug, the fully demethylated N,N-Didesmethyl Ulipristal exhibits a ~13-fold lower progesterone receptor binding affinity compared to ulipristal acetate[1]. This quantitative drop confirms the structural necessity of at least one N-methyl group for optimal PR pocket binding.
| Evidence Dimension | Progesterone Receptor (PR) binding affinity |
| Target Compound Data | ~13-fold lower affinity |
| Comparator Or Baseline | Ulipristal acetate (Parent API) |
| Quantified Difference | 13x reduction in target receptor affinity |
| Conditions | In vitro receptor binding assay |
Crucial for assay developers procuring reference materials to validate competitive binding models and ensure structural specificity in SPRM screening.
Given its status as a major terminal human metabolite, N,N-Didesmethyl Ulipristal is the definitive analytical standard for LC-MS/MS workflows mapping the sequential demethylation cascade of ulipristal in human liver microsomes. Its distinct mass and retention properties allow for precise quantification of CYP3A4-mediated clearance rates [1].
In industrial API manufacturing, this compound is utilized as a strictly required reference standard for ICH-compliant related-substances testing. It enables QC laboratories to accurately detect and quantify demethylated degradants and impurities in commercial ulipristal acetate batches, ensuring regulatory compliance and batch-to-batch reproducibility [1].
Because it exhibits a 34-fold reduction in glucocorticoid receptor inhibition and a 100-fold drop in PR transcription potency compared to the parent drug, this compound is the ideal baseline-calibration material for in vitro endocrine toxicity and receptor selectivity assays [1].